Cas no 98550-04-0 (4-Amino-2,3-difluoro-5-nitrobenzamide)

4-Amino-2,3-difluoro-5-nitrobenzamide structure
98550-04-0 structure
商品名:4-Amino-2,3-difluoro-5-nitrobenzamide
CAS番号:98550-04-0
MF:C7H5N3O3F2
メガワット:217.1297
CID:1090861
PubChem ID:67132921

4-Amino-2,3-difluoro-5-nitrobenzamide 化学的及び物理的性質

名前と識別子

    • 4-Amino-2,3-difluoro-5-nitrobenzamide
    • 98550-04-0
    • SCHEMBL1718794
    • 3-hydroxy-5-nitrobenzamide
    • インチ: InChI=1S/C7H6N2O4/c8-7(11)4-1-5(9(12)13)3-6(10)2-4/h1-3,10H,(H2,8,11)
    • InChIKey: PHNKKIPDPXJKPK-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=C(C=C1[N+](=O)[O-])O)C(=O)N

計算された属性

  • せいみつぶんしりょう: 182.03275668g/mol
  • どういたいしつりょう: 182.03275668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 109Ų

4-Amino-2,3-difluoro-5-nitrobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015002008-1g
3-Hydroxy-5-nitrobenzamide
98550-04-0 97%
1g
$1519.80 2023-08-31

4-Amino-2,3-difluoro-5-nitrobenzamide 関連文献

4-Amino-2,3-difluoro-5-nitrobenzamideに関する追加情報

4-Amino-2,3-difluoro-5-nitrobenzamide: A Comprehensive Overview

The compound 4-Amino-2,3-difluoro-5-nitrobenzamide (CAS NO 98550-04-0) is a synthetic aromatic amide with unique structural features that make it an interesting subject of study in the field of medicinal chemistry. This molecule combines multiple functional groups, including an amino group, fluorine atoms, and a nitro group, which contribute to its diverse chemical properties and potential biological activities.

4-Amino-2,3-difluoro-5-nitrobenzamide has garnered attention due to its potential applications in drug discovery. The presence of the amino group at position 4, along with the fluorine atoms at positions 2 and 3, creates a highly functionalized aromatic ring. Additionally, the nitro group at position 5 introduces electron-withdrawing effects, which can influence the compound's reactivity and selectivity in biological systems.

Recent studies have focused on the antimicrobial activity of 4-Amino-2,3-difluoro-5-nitrobenzamide. Researchers have explored its ability to inhibit bacterial growth, particularly against multi-drug resistant strains. The combination of the amino group and fluorine atoms has been hypothesized to enhance the compound's lipophilicity, which is crucial for bioavailability.

Another area of interest is the anticancer potential of this compound. Preclinical studies have demonstrated that 4-Amino-2,3-difluoro-5-nitrobenzamide can induce cell cycle arrest and apoptosis in various cancer cell lines. The nitro group has been implicated in its ability to modulate key signaling pathways involved in tumorigenesis.

The synthesis of 4-Amino-2,3-difluoro-5-nitrobenzamide involves a multi-step process that leverages modern organic chemistry techniques. The introduction of the fluorine atoms at positions 2 and 3 requires careful stoichiometric control to ensure regioselectivity. Similarly, the placement of the nitro group at position 5 is critical for maintaining the compound's biological activity.

Recent advancements in computational chemistry have enabled researchers to model the binding affinity of 4-Amino-2,3-difluoro-5-nitrobenzamide to target proteins. These studies have provided insights into how the amino group and fluorine atoms contribute to ligand-receptor interactions. Such molecular modeling approaches are instrumental in optimizing the compound's pharmacokinetic properties.

Furthermore, the toxicological profile of 4-Amino-2,3-difluoro-5-nitrobenzamide has been evaluated to ensure its safety for potential therapeutic use. Studies have focused on its metabolic stability, genotoxicity, and cytotoxicity in vitro models. These evaluations are critical for determining the compound's therapeutic index and guiding further preclinical development.

In conclusion, 4-Amino-2,3-difluoro-5-nitrobenzamide represents a promising candidate for drug development, with its unique combination of functional groups offering versatility in targeting diverse biological pathways. Ongoing research aims to optimize its bioavailability, selectivity, and safety profile to maximize its therapeutic potential.

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